![molecular formula C6H4Cl2N2O B081462 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-91-9](/img/structure/B81462.png)
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a white to off-white solid . It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be achieved from 4,6-Dihydroxy-2-methylpyrimidine . The reaction conditions involve the use of trichlorophosphate in N,N-dimethyl-formamide at 0 - 120°C for 3 hours .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is C6H4Cl2N2O . The InChI code is 1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3 .Chemical Reactions Analysis
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde include a predicted boiling point of 276.2±35.0 °C and a predicted density of 1.495±0.06 g/cm3 . The compound is stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: is a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of multiple functional groups, making it a versatile precursor for the development of pharmaceuticals .
Building Block for Heterocyclic Compounds
This compound serves as a building block for the construction of heterocyclic compounds, which are rings containing at least two different elements as members of its ring(s). These structures are prevalent in many drugs and agrochemicals due to their diverse pharmacological properties .
Material Science Research
In material science, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be used to develop new materials with potential applications in electronics and photonics. Its molecular structure could be key in creating novel conductive polymers .
Catalyst Development
Researchers utilize this compound in the development of catalysts for chemical reactions. The chloro and aldehyde groups can be modified to create catalytic sites for specific reactions, enhancing efficiency and selectivity .
Agricultural Chemistry
In agricultural chemistry, it can be used to synthesize compounds that serve as precursors for agrochemicals. These synthesized molecules may lead to the development of new pesticides or herbicides .
Fluorous Synthesis
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: is involved in fluorous synthesis, which is a method that simplifies the purification of compounds. This technique is particularly useful in the pharmaceutical industry for the production of high-purity substances .
Organic Light-Emitting Diodes (OLEDs)
The compound’s potential use in the development of OLEDs is being explored. OLEDs are used in display and lighting technologies, and the compound’s properties may contribute to more efficient light emission .
Chemical Education and Research
Lastly, it is used in academic settings for educational purposes and to conduct fundamental research in organic chemistry. It helps students and researchers understand complex chemical reactions and synthesis processes .
Safety and Hazards
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Action Environment
It is known that the compound should be stored in an inert atmosphere and in a freezer, under -20°c , suggesting that temperature and exposure to reactive substances could affect its stability.
properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBYPXLCGLBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629950 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14160-91-9 | |
Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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